Cas no 1803567-19-2 (Cyclobutanamine, 3-(3,4-dichlorophenyl)-, hydrochloride (1:1))

Cyclobutanamine, 3-(3,4-dichlorophenyl)-, hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
-
- Cyclobutanamine, 3-(3,4-dichlorophenyl)-, hydrochloride (1:1)
-
- MDL: MFCD28383737
- Inchi: 1S/C10H11Cl2N.ClH/c11-9-2-1-6(5-10(9)12)7-3-8(13)4-7;/h1-2,5,7-8H,3-4,13H2;1H
- InChI Key: MGDXWGQMJJBHLK-UHFFFAOYSA-N
- SMILES: NC1CC(C2C=CC(Cl)=C(Cl)C=2)C1.Cl
Cyclobutanamine, 3-(3,4-dichlorophenyl)-, hydrochloride (1:1) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-199295-0.25g |
3-(3,4-dichlorophenyl)cyclobutan-1-amine hydrochloride |
1803567-19-2 | 0.25g |
$708.0 | 2023-09-16 | ||
Enamine | EN300-199295-5.0g |
3-(3,4-dichlorophenyl)cyclobutan-1-amine hydrochloride |
1803567-19-2 | 5.0g |
$2235.0 | 2023-07-07 | ||
Enamine | EN300-199295-0.05g |
3-(3,4-dichlorophenyl)cyclobutan-1-amine hydrochloride |
1803567-19-2 | 0.05g |
$647.0 | 2023-09-16 | ||
Enamine | EN300-199295-1g |
3-(3,4-dichlorophenyl)cyclobutan-1-amine hydrochloride |
1803567-19-2 | 1g |
$770.0 | 2023-09-16 | ||
Enamine | EN300-199295-5g |
3-(3,4-dichlorophenyl)cyclobutan-1-amine hydrochloride |
1803567-19-2 | 5g |
$2235.0 | 2023-09-16 | ||
Enamine | EN300-199295-10g |
3-(3,4-dichlorophenyl)cyclobutan-1-amine hydrochloride |
1803567-19-2 | 10g |
$3315.0 | 2023-09-16 | ||
Enamine | EN300-199295-2.5g |
3-(3,4-dichlorophenyl)cyclobutan-1-amine hydrochloride |
1803567-19-2 | 2.5g |
$1509.0 | 2023-09-16 | ||
Enamine | EN300-199295-0.1g |
3-(3,4-dichlorophenyl)cyclobutan-1-amine hydrochloride |
1803567-19-2 | 0.1g |
$678.0 | 2023-09-16 | ||
Enamine | EN300-199295-0.5g |
3-(3,4-dichlorophenyl)cyclobutan-1-amine hydrochloride |
1803567-19-2 | 0.5g |
$739.0 | 2023-09-16 | ||
Enamine | EN300-199295-1.0g |
3-(3,4-dichlorophenyl)cyclobutan-1-amine hydrochloride |
1803567-19-2 | 1.0g |
$770.0 | 2023-07-07 |
Cyclobutanamine, 3-(3,4-dichlorophenyl)-, hydrochloride (1:1) Related Literature
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783
-
5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
Additional information on Cyclobutanamine, 3-(3,4-dichlorophenyl)-, hydrochloride (1:1)
Recent Advances in the Study of Cyclobutanamine, 3-(3,4-dichlorophenyl)-, hydrochloride (1:1) (CAS: 1803567-19-2)
Cyclobutanamine, 3-(3,4-dichlorophenyl)-, hydrochloride (1:1) (CAS: 1803567-19-2) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. Recent studies have focused on its potential applications as a pharmacophore in the development of novel therapeutic agents, particularly in the treatment of neurological disorders and pain management. The compound's unique structural features, including the cyclobutane ring and dichlorophenyl moiety, make it a promising candidate for modulating specific biological targets.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and pharmacological evaluation of Cyclobutanamine, 3-(3,4-dichlorophenyl)-, hydrochloride (1:1). The researchers employed a multi-step synthetic route to optimize the yield and purity of the compound, followed by in vitro assays to assess its binding affinity to serotonin and dopamine receptors. The results indicated moderate to high affinity for several receptor subtypes, suggesting potential applications in mood regulation and neuropathic pain.
Another recent investigation, detailed in Bioorganic & Medicinal Chemistry Letters, highlighted the compound's role as a precursor in the synthesis of more complex molecules. The study demonstrated that the hydrochloride salt form (1:1) enhances the compound's solubility and bioavailability, which are critical factors for drug development. The researchers also conducted molecular docking studies to predict the compound's interactions with target proteins, providing insights into its mechanism of action.
In addition to its pharmacological potential, Cyclobutanamine, 3-(3,4-dichlorophenyl)-, hydrochloride (1:1) has been the subject of metabolic stability studies. A 2024 report in Drug Metabolism and Disposition examined the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles. The findings revealed that the compound exhibits favorable metabolic stability in human liver microsomes, with a half-life that supports its potential as a lead compound for further optimization.
Ongoing research is also exploring the compound's potential in combination therapies. Preliminary data from a collaborative study between academic and industrial researchers suggest that Cyclobutanamine, 3-(3,4-dichlorophenyl)-, hydrochloride (1:1) may synergize with existing analgesics to enhance efficacy while reducing side effects. These findings are particularly relevant for the development of next-generation pain management therapies.
In conclusion, Cyclobutanamine, 3-(3,4-dichlorophenyl)-, hydrochloride (1:1) (CAS: 1803567-19-2) represents a versatile and promising compound in the realm of medicinal chemistry. Its unique structural attributes, combined with its favorable pharmacological and pharmacokinetic properties, make it a valuable candidate for further research and development. Future studies should focus on optimizing its selectivity and efficacy, as well as exploring its potential in broader therapeutic applications.
1803567-19-2 (Cyclobutanamine, 3-(3,4-dichlorophenyl)-, hydrochloride (1:1)) Related Products
- 1283604-96-5(Cycloheptanone, 2-(4-propylphenyl)-)
- 1805755-00-3(5-Ethyl-2-nitrophenylhydrazine)
- 899936-02-8(4-(4-Bromophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione)
- 2227787-55-3(rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylic acid)
- 63132-85-4(N-tert-Butyl-3-chloropropane-1-sulfonamide)
- 1805438-45-2(6-(Difluoromethyl)-2-fluoro-4-iodopyridine-3-acetic acid)
- 6712-89-6(3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonamide)
- 1807209-53-5(1-Bromo-3-fluoro-4-methyl-2-nitrobenzene)
- 1404437-63-3(BG-Stk33-56)
- 3512-17-2(2,4,6-Trifluoropyridine)




